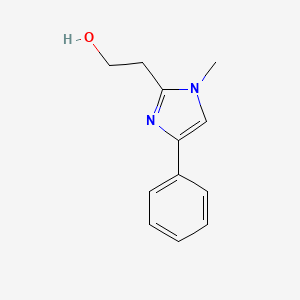
2-(1-methyl-4-phenylimidazol-2-yl)ethanol
描述
2-(1-methyl-4-phenylimidazol-2-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the imidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-phenylimidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-phenyl-1H-imidazole with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
2-(1-methyl-4-phenylimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetaldehyde or 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetone.
Reduction: Formation of 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethane.
Substitution: Formation of halogenated derivatives such as 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)-4-chlorophenol.
科学研究应用
2-(1-methyl-4-phenylimidazol-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1-methyl-4-phenylimidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with biological membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethane
- 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetaldehyde
- 2-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetone
Uniqueness
2-(1-methyl-4-phenylimidazol-2-yl)ethanol is unique due to the presence of both the imidazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-(1-methyl-4-phenylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-14-9-11(13-12(14)7-8-15)10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3 |
InChI 键 |
ORTOIUYGGQSINR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1CCO)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
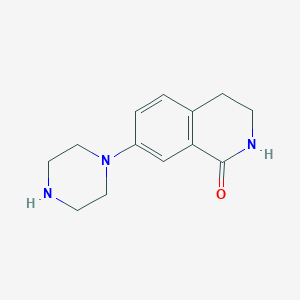
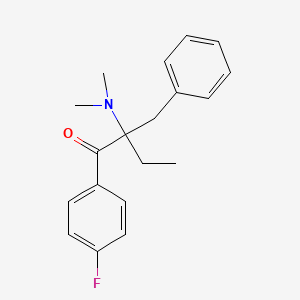

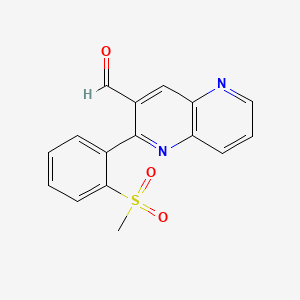
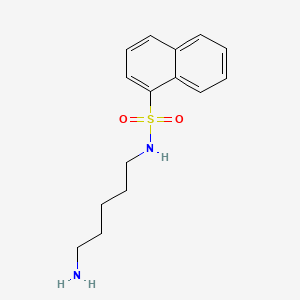
![(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL](/img/structure/B8647040.png)
![5-Methoxy-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8647041.png)
![1-[2-Methoxy-4-(methylsulfanyl)phenyl]propan-2-one](/img/structure/B8647047.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-nitro-](/img/structure/B8647062.png)

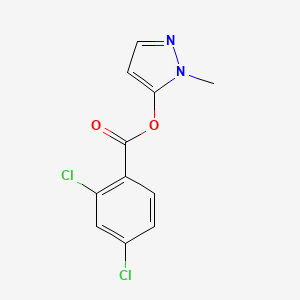

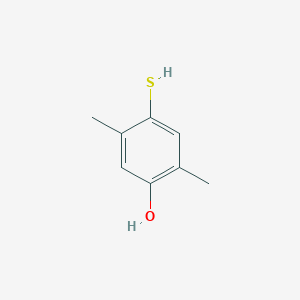
![Isoxazole, 4,5-dihydro-5,5-dimethyl-3-[(phenylmethyl)thio]-](/img/structure/B8647084.png)
